Superior CNS Penetration: Erlotinib vs. Gefitinib in NSCLC Patients with Brain Metastases
In a direct head-to-head comparison involving 15 Japanese NSCLC patients with CNS metastases and EGFR mutations, erlotinib (150 mg daily) achieved a mean cerebrospinal fluid (CSF) concentration of 28.7 ± 16.8 ng/mL and a CSF-to-plasma penetration rate of 2.77 ± 0.45%, which was significantly higher than the respective values for gefitinib (3.7 ± 1.9 ng/mL and 1.13 ± 0.36%; P = 0.0008 and < 0.0001) [1]. This near 8-fold higher absolute CSF concentration for erlotinib provides a quantitative basis for its preferential use in patients with or at high risk of CNS metastases.
| Evidence Dimension | Cerebrospinal fluid (CSF) drug concentration and penetration rate |
|---|---|
| Target Compound Data | CSF concentration: 28.7 ± 16.8 ng/mL (66.9 ± 39.0 nM); Penetration rate: 2.77 ± 0.45% |
| Comparator Or Baseline | Gefitinib: CSF concentration: 3.7 ± 1.9 ng/mL (8.2 ± 4.3 nM); Penetration rate: 1.13 ± 0.36% |
| Quantified Difference | CSF concentration: 7.8-fold higher (28.7 vs. 3.7 ng/mL, P = 0.0008); Penetration rate: 2.45-fold higher (2.77% vs. 1.13%, P < 0.0001) |
| Conditions | Japanese patients with EGFR-mutant NSCLC and CNS metastases receiving standard daily doses (erlotinib 150 mg, gefitinib 250 mg) |
Why This Matters
This substantial difference in CNS exposure makes erlotinib the preferred first-generation TKI for research models or clinical scenarios involving leptomeningeal disease or brain metastases, where gefitinib's limited CSF penetration may result in subtherapeutic CNS concentrations.
- [1] Togashi Y, Masago K, Masuda S, et al. Cerebrospinal fluid concentration of gefitinib and erlotinib in patients with non-small cell lung cancer. Cancer Chemother Pharmacol. 2012 Sep;70(3):399-405. View Source
